Product packaging for Oxalomalic acid sodium salt(Cat. No.:)

Oxalomalic acid sodium salt

Cat. No.: B10752513
M. Wt: 272.05 g/mol
InChI Key: WSDSCXNEGCRTMS-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalomalic acid sodium salt, also known as sodium oxomalonate, is a potent and competitive inhibitor of the TCA cycle enzyme aconitase. This compound acts as a stable analog of the endogenous intermediate cis-aconitate, effectively disrupting the conversion of citrate to isocitrate. This primary mechanism makes it an invaluable research tool for studying cellular metabolism, energy production, and respiratory pathways in both plant and microbial systems. Researchers utilize this compound to induce metabolic stress, investigate the role of the TCA cycle in apoptosis and cellular signaling, and explore its effects on glyoxylate cycle activity. Its application is critical in fields such as plant physiology, where it helps elucidate stress response mechanisms, and in microbiology for probing bacterial and fungal metabolic networks. Furthermore, its ability to chelate divalent cations adds another dimension to its utility in metal-related biochemical studies. This high-purity reagent is essential for in vitro assays and fundamental research aimed at understanding metabolic regulation and dysfunction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Na3O8 B10752513 Oxalomalic acid sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDSCXNEGCRTMS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Na3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Synthesis and Metabolic Origins of Oxalomalic Acid

Endogenous Formation Pathways of Oxalomalate

Enzymatic Condensation of Oxaloacetate with Glyoxylate (B1226380) In Vivo

The primary pathway for the endogenous formation of oxalomalic acid involves the condensation of two key metabolic intermediates: oxaloacetate and glyoxylate. frontiersin.orgnih.gov This reaction can be catalyzed by the enzyme oxalomalate lyase (EC 4.1.3.13). frontiersin.orgwikipedia.org Some evidence also suggests that this condensation may occur as a side activity of the enzyme 4-hydroxy-2-oxoglutarate aldolase. frontiersin.org

The formation of oxalomalate from these precursors is significant as it links different metabolic pathways, including the tricarboxylic acid (TCA) cycle and the glyoxylate cycle. nih.govbiocrates.com Glyoxylate itself can be produced from various sources, such as the cleavage of isocitrate by isocitrate lyase or during photorespiration from the oxidation of glycolate. frontiersin.org The condensation reaction with oxaloacetate, a central component of the TCA cycle, highlights a crucial intersection point in cellular metabolism. nih.govuc.pt It has been proposed that the formation of oxalomalate from glyoxylate and oxaloacetate can serve as a control mechanism for the TCA cycle, as oxalomalate is a potent inhibitor of enzymes like aconitase and isocitrate dehydrogenase. nih.gov

Mechanisms of Oxalomalate Biosynthesis in Eukaryotic and Prokaryotic Systems

The biosynthesis of oxalomalate has been observed in both eukaryotic and prokaryotic organisms, although the specific contexts and regulatory mechanisms can differ.

Eukaryotic Systems: In eukaryotes, including mammals and plants, oxalomalate synthesis is closely tied to the regulation of the TCA cycle and other metabolic processes. researchgate.netfrontiersin.org In mammalian tissues, the synthesis of oxalomalate from its precursors, oxaloacetate and glyoxylate, can occur in the mitochondria. psu.edu This is significant because oxalomalate is a known competitive inhibitor of aconitase, an enzyme that functions in both the mitochondria and the cytosol. researchgate.netnih.gov The formation of oxalomalate can therefore influence the flux of metabolites through the TCA cycle and impact cytosolic processes like iron metabolism regulation. psu.edu In plants, the condensation of oxaloacetate and glyoxylate to form oxalomalate can also occur non-enzymatically. frontiersin.orgresearchgate.net This pathway is part of the broader network of organic acid metabolism that is crucial for processes like photosynthesis and redox balance. frontiersin.org

Prokaryotic Systems: In prokaryotes, such as certain bacteria, the synthesis of oxalomalate is often linked to alternative metabolic pathways like the glyoxylate shunt. nih.govpnas.org This pathway allows organisms to utilize two-carbon compounds like acetate (B1210297) for growth by bypassing the decarboxylation steps of the TCA cycle. pnas.org The condensation of glyoxylate with oxaloacetate is a key reaction in some bacteria that lack a complete TCA cycle. oregonstate.edu For example, in Acetobacter suboxydans, oxalomalate is thought to be a precursor for the biosynthesis of amino acids like glutamate (B1630785). oregonstate.edu The enzyme oxalomalate lyase, which catalyzes the formation of oxalomalate, is a key component of glyoxylate and dicarboxylate metabolism in these organisms. wikipedia.org

Experimental Methodologies for In Vitro and In Vivo Generation of Oxalomalate for Research Applications

To study the biochemical effects of oxalomalate, researchers have developed various methods to generate it both in the laboratory (in vitro) and within living organisms (in vivo).

In Vitro Synthesis: For laboratory research, oxalomalic acid trisodium (B8492382) salt can be chemically synthesized. psu.edu A common method involves the condensation of its precursors, oxaloacetate and glyoxylate. nih.gov This allows for the production of purified oxalomalate that can be used in a variety of experimental assays. For instance, synthesized oxalomalate has been used to study its inhibitory effects on enzymes like aconitase and isocitrate dehydrogenase. nih.govnih.gov It has also been employed in studies investigating its impact on cellular processes such as nitric oxide production and lipid peroxidation. researchgate.netnih.gov

In Vivo Generation: Generating oxalomalate within living cells or organisms for research purposes often involves administering its metabolic precursors. By injecting animals with equimolar concentrations of oxaloacetate and glyoxylate, researchers can induce the in vivo synthesis of oxalomalate. nih.govresearchgate.net This approach has been used to study the effects of endogenously produced oxalomalate on cellular functions, such as the regulation of iron metabolism. psu.eduresearchgate.net Another approach is to incubate cultured cells with oxalomalate in the growth medium to study its effects over a prolonged period. nih.govresearchgate.net These in vivo generation methods are crucial for understanding the physiological and pathological roles of oxalomalate in a more biologically relevant context. mdpi.commdpi.com

Metabolic Precursors and Their Intermediary Roles in Oxalomalate Production

The production of oxalomalate is directly dependent on the availability of its precursors, oxaloacetate and glyoxylate, which are themselves key intermediates in central metabolic pathways.

Oxaloacetate: Oxaloacetate is a four-carbon dicarboxylic acid that is a central intermediate in several metabolic pathways. biocrates.com In the tricarboxylic acid (TCA) cycle , it is regenerated at the end of the cycle and condenses with acetyl-CoA to form citrate (B86180), initiating a new round of the cycle. nih.govuc.pt It is also involved in gluconeogenesis , the urea cycle , and the synthesis of amino acids. biocrates.com The availability of oxaloacetate is therefore crucial for the synthesis of oxalomalate and is tightly regulated by the metabolic state of the cell.

Glyoxylate: Glyoxylate is a two-carbon aldehyde-acid that serves as an intermediate in the glyoxylate cycle , a metabolic pathway that allows some organisms to convert fats into carbohydrates. pnas.org It is produced from the cleavage of isocitrate by the enzyme isocitrate lyase. frontiersin.org In plants, glyoxylate is also a product of photorespiration . frontiersin.org Furthermore, glyoxylate can be formed from the oxidation of glycolate. frontiersin.org Its condensation with oxaloacetate to form oxalomalate represents a key metabolic junction, linking the TCA cycle with pathways of two-carbon metabolism. nih.gov

The table below summarizes the key metabolic precursors of oxalomalic acid and their primary metabolic roles.

PrecursorPrimary Metabolic Role(s)
Oxaloacetate - Intermediate in the Tricarboxylic Acid (TCA) Cycle. nih.govuc.pt - Precursor for Gluconeogenesis. biocrates.com - Component of the Urea Cycle. biocrates.com - Precursor for Amino Acid Synthesis. biocrates.com
Glyoxylate - Intermediate in the Glyoxylate Cycle. pnas.org - Product of Photorespiration in plants. frontiersin.org - Formed from the oxidation of Glycolate. frontiersin.org

The interplay between these precursors underscores the integrated nature of cellular metabolism, where the synthesis of a single compound like oxalomalate is connected to a wide array of fundamental biochemical processes.

Enzymatic Inhibition and Metabolic Regulation by Oxalomalic Acid

Aconitase as a Primary Target of Oxalomalate Inhibition

Oxalomalic acid is a well-established and potent competitive inhibitor of aconitase. psu.edu This inhibition has significant downstream consequences for cellular metabolism and regulatory processes.

Mechanism of Competitive Inhibition of Aconitase by Oxalomalate

Oxalomalic acid acts as a competitive inhibitor of aconitase, meaning it binds to the active site of the enzyme, thereby preventing the substrate, citrate (B86180), from binding. psu.edunih.gov This interaction is potent and can lead to a significant reduction in aconitase activity. psu.edu The binding of oxalomalate to the active site is strong, and in some cases, it is not easily reversible by reducing agents. psu.eduresearchgate.net

Impact on Citric Acid Cycle Flux and Stereospecific Isomerization of Citrate to Isocitrate

Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, a critical step in the tricarboxylic acid (TCA) cycle. caymanchem.comwikipedia.org By inhibiting aconitase, oxalomalic acid effectively blocks this conversion, leading to a disruption in the flow of metabolites through the TCA cycle. psu.edutorvergata.it This interruption can cause an accumulation of citrate and a depletion of downstream intermediates. The inhibition of this key enzymatic step highlights the regulatory role of oxalomalic acid in central carbon metabolism. uomustansiriyah.edu.iqresearchgate.net

Downstream Effects on Iron Regulatory Protein 1 (IRP1) and IRP2 Binding Activity

The inhibition of aconitase by oxalomalic acid has significant implications for iron homeostasis through its effects on Iron Regulatory Proteins (IRPs). Cytosolic aconitase is identical to IRP1, a protein that regulates the translation of proteins involved in iron metabolism. psu.edunih.gov When oxalomalic acid binds to the active site of cytosolic aconitase, it not only inhibits its enzymatic activity but also modulates its RNA-binding function. psu.edu

Studies have shown that oxalomalic acid causes a notable decrease in the RNA-binding activity of both IRP1 and the related protein IRP2. psu.eduresearchgate.net This effect is observed in various cell types, including mouse fibroblasts and human cells. psu.eduportlandpress.com The reduction in IRP1 binding activity is thought to occur because the binding of oxalomalate to the active site prevents the conformational switch that allows the protein to bind to iron-responsive elements (IREs) in messenger RNA. psu.eduresearchgate.net This leads to altered expression of proteins involved in iron uptake, storage, and utilization. nih.gov For instance, the inhibition of IRP1 activity by oxalomalate can lead to an increase in the synthesis of ferritin, the iron storage protein. nih.gov

Inhibition of NADP-Dependent Isocitrate Dehydrogenase by Oxalomalate

In addition to aconitase, oxalomalic acid also targets NADP-dependent isocitrate dehydrogenase (IDH), another key enzyme in cellular metabolism. caymanchem.comfrontiersin.org

Kinetic Characterization of Isocitrate Dehydrogenase Inhibition

Oxalomalic acid acts as a potent inhibitor of NADP-dependent isocitrate dehydrogenase. portlandpress.comresearchgate.net Kinetic studies have revealed that the inhibition is competitive with respect to the substrate, isocitrate. portlandpress.com The condensation of glyoxylate (B1226380) and oxaloacetate produces oxalomalate, which is a significantly more powerful inhibitor of the enzyme than its precursors. portlandpress.comresearchgate.net The inhibition by oxalomalate is a time-dependent process, where the rate of the enzymatic reaction slowly decreases until a new, inhibited steady state is reached. portlandpress.com

InhibitorEnzyme TargetInhibition TypeSubstrate
OxalomalateNADP-dependent Isocitrate DehydrogenaseCompetitiveIsocitrate
Glyoxylate and OxaloacetateNADP-dependent Isocitrate DehydrogenaseCompetitiveIsocitrate
Glyoxylate and OxaloacetateNADP-dependent Isocitrate DehydrogenaseUncompetitiveNADP+

Consequences for Anabolic and Catabolic Pathways Regulated by Isocitrate Dehydrogenase

NADP-dependent isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH in the process. wikipedia.orgguidetopharmacology.org This reaction is a crucial control point in metabolism, linking the citric acid cycle to various anabolic and catabolic pathways. The NADPH produced is a key reducing equivalent for biosynthetic reactions, such as fatty acid and steroid synthesis, and for regenerating antioxidants.

The inhibition of NADP-dependent isocitrate dehydrogenase by oxalomalic acid can therefore have widespread consequences. By reducing the production of α-ketoglutarate, it can impact amino acid biosynthesis, as α-ketoglutarate is a precursor for glutamate (B1630785) and other amino acids. researchgate.net Furthermore, the decreased production of NADPH can impair the cell's ability to counteract oxidative stress and carry out reductive biosynthesis. This highlights the role of oxalomalic acid as a modulator of the balance between catabolic energy production and anabolic processes.

Modulation of ATP-Citrate Synthase (ACLY) Activity

ATP-citrate lyase (ACLY), also known as ATP-citrate synthase, is a crucial enzyme in cellular metabolism. unipi.itnih.gov Located in the cytosol, it catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction dependent on ATP. medchemexpress.comrrml.ro This process is a vital link between carbohydrate metabolism (which produces citrate in the mitochondria) and lipid biosynthesis (which uses cytosolic acetyl-CoA). nih.govelifesciences.org The generated acetyl-CoA serves as the primary building block for de novo fatty acid and cholesterol synthesis, and is also involved in protein acetylation. medchemexpress.comaacrjournals.orgresearchgate.net Given its strategic position, the modulation of ACLY activity has significant downstream effects on cellular growth and energy balance. core.ac.ukbiorxiv.orgnih.gov

Oxalomalate as a Competitive Mimic of the Substrate Oxaloacetate

Oxalomalic acid, also known as oxalomalate, is a tricarboxylic acid that can be formed in vivo from the condensation of oxaloacetate and glyoxylate. nih.govpnas.org While its structural relationship to oxaloacetate—a product of the ACLY reaction—is clear, the scientific literature does not support the premise that oxalomalate acts as a competitive inhibitor of ACLY by mimicking oxaloacetate.

Instead, research has consistently identified oxalomalate as a potent competitive inhibitor of two other key enzymes in the citric acid cycle and related pathways: aconitase and NADP-dependent isocitrate dehydrogenase (IDH). nih.govpnas.orgnih.gov In these roles, it competes with the respective substrates, citrate and isocitrate. researchgate.net The product of the ACLY reaction, oxaloacetate itself, is known to inhibit ACLY activity, a common regulatory mechanism known as product inhibition. nih.gov However, this inhibitory role is distinct from the action of oxalomalate, whose primary targets lie elsewhere in the metabolic pathway.

Implications for Cytoplasmic Acetyl-CoA Generation and Lipid Biosynthesis Pathways

The inhibitory action of oxalomalate on aconitase and NADP-dependent isocitrate dehydrogenase (IDH) has significant indirect implications for the generation of cytoplasmic acetyl-CoA and subsequent lipid biosynthesis. By inhibiting these enzymes, oxalomalate disrupts the normal flow of the citric acid cycle. pnas.orgresearchgate.net This disruption can alter the concentration of mitochondrial citrate available for transport into the cytoplasm. researchgate.netcore.ac.uk

ACLY relies on this supply of cytoplasmic citrate to produce acetyl-CoA. rrml.ro Consequently, by modulating the availability of ACLY's substrate, oxalomalate indirectly influences the rate of cytoplasmic acetyl-CoA generation. researchgate.netpnas.org As ACLY is the primary source of acetyl-CoA for lipogenesis, this effect cascades down to the synthesis of fatty acids and cholesterol. elifesciences.orgnih.gov

Research findings align with this indirect mechanism of action. Studies investigating the in vivo effects of oxalomalate have demonstrated its impact on lipid profiles. For instance, research on its effect on lipid metabolism showed that oxalomalate administration can significantly lower plasma and hepatic triglyceride levels. nih.gov These findings suggest that oxalomalate plays a role in inhibiting fat accumulation, which is consistent with a reduction in the precursors available for lipid synthesis. nih.gov

Table 1: Effects of Oxalomalate on Metabolic Parameters in Animal Models This table summarizes research findings on the metabolic effects of oxalomalate. Data is derived from studies investigating its role as an inhibitor of NADP+-specific isocitrate dehydrogenase. nih.gov

ParameterObservationSignificance
Plasma Triglyceride LevelsSignificantly Loweredp < 0.01
Hepatic Triglyceride LevelsSignificantly Loweredp < 0.05
Adipocyte Lipoprotein Lipase ActivitySignificantly Loweredp < 0.01
Plasma Leptin ConcentrationSignificantly Loweredp < 0.000

This evidence collectively indicates that while oxalomalic acid sodium salt does impact lipid biosynthesis pathways, it does so primarily by inhibiting enzymes upstream of ACLY, thereby limiting the substrate pool necessary for cytoplasmic acetyl-CoA production.

Cellular and Systemic Effects of Oxalomalic Acid Sodium Salt in Research Models

Neurobiological Systems

The influence of oxalomalic acid sodium salt on the nervous system has been primarily investigated through its effects on neuronal cell cultures, revealing specific actions on neurotransmitter release and cellular metabolism.

Regulation of Glutamate (B1630785) Secretion in Neuronal Cell Cultures

Research has demonstrated that this compound plays a significant role in modulating the secretion of glutamate, a primary excitatory neurotransmitter in the central nervous system. In cultured neuronal cells, the application of oxalomalate has been shown to decrease glutamate secretion. science.govnih.govresearchgate.net This effect is attributed to its inhibitory action on cytosolic aconitase, an iron-dependent enzyme that catalyzes the conversion of citrate (B86180) to isocitrate. science.govnih.govresearchgate.net The inhibition of this enzyme disrupts a key step in the metabolic pathway that leads to the formation of glutamate. science.govnih.gov

Studies have further elucidated this mechanism by demonstrating that iron can increase the activity of cytosolic aconitase, which in turn leads to an increase in glutamate secretion. science.govnih.govresearchgate.net The introduction of oxalomalate counteracts this iron-induced increase in glutamate secretion, highlighting its role as a regulator of this pathway. science.govnih.govresearchgate.net This suggests that oxalomalic acid can be a tool to study the intricate relationship between iron metabolism and glutamatergic signaling in neuronal contexts. science.govnih.gov

Impact on Neuronal Metabolism and Cellular Energetics

The metabolic influence of this compound in neurons extends beyond glutamate regulation, impacting core cellular energetic processes. As a known inhibitor of both aconitase and NADP-dependent isocitrate dehydrogenase (IDH), oxalomalate can significantly alter the flux of the tricarboxylic acid (TCA) cycle. researchgate.net The TCA cycle is a fundamental pathway for cellular energy production.

Ocular Tissue Responses in Cell Culture Models

Similar to its effects in neuronal cells, this compound has been shown to influence the cellular behavior of ocular tissues, particularly lens epithelial and retinal pigment epithelial cells in culture.

Effects on Cultured Lens Epithelial Cells

In cultured lens epithelial cells, this compound has been observed to decrease the secretion of glutamate. science.govresearchgate.netwarwick.ac.uk This effect is consistent with its mechanism of action as an inhibitor of cytosolic aconitase. science.govresearchgate.netwarwick.ac.uk Studies have shown that ceruloplasmin, a ferroxidase, can increase glutamate secretion in these cells, and this increase is blocked by the presence of oxalomalate, further confirming the role of the aconitase pathway in this process. warwick.ac.uk

The table below summarizes the observed effects of this compound on glutamate secretion in lens epithelial cells from research findings.

Cell TypeTreatmentObserved Effect on Glutamate SecretionReference
Lens Epithelial CellsOxalomalateDecrease science.govresearchgate.netwarwick.ac.uk
Lens Epithelial CellsIronIncrease science.govresearchgate.net
Lens Epithelial CellsIron + OxalomalateInhibition of iron-induced increase science.govresearchgate.net
Lens Epithelial CellsCeruloplasmin + OxalomalateInhibition of ceruloplasmin-induced increase warwick.ac.uk

Response of Retinal Pigment Epithelial Cells

The retinal pigment epithelium (RPE) is a metabolically active tissue crucial for retinal health. Research using cultured RPE cells has shown that these cells also secrete glutamate, a process that is influenced by iron and inhibited by this compound through the blockade of cytosolic aconitase. science.govnih.govresearchgate.net

Furthermore, studies on RPE metabolism have highlighted the importance of reductive carboxylation, a pathway where oxalomalate acts as a competitive inhibitor of NADP-dependent IDH. scholaris.ca This inhibition has been shown to decrease the abundance of downstream metabolites like malate, fumarate, and aspartate. scholaris.ca Interestingly, the inhibition of IDH activity by oxalomalate in RPE cells was also associated with an increase in cells positive for MitoSOX red staining, suggesting an increase in mitochondrial reactive oxygen species. scholaris.ca

The following table details the impact of oxalomalate on RPE cells as documented in research.

Cell TypeTreatmentObserved EffectReference
Retinal Pigment Epithelial CellsOxalomalateDecreased glutamate secretion science.govnih.govresearchgate.net
Retinal Pigment Epithelial CellsIron + OxalomalateInhibition of iron-induced glutamate secretion science.govnih.govresearchgate.net
Human Fetal RPE CellsOxalomalateInhibition of reductive carboxylation scholaris.ca
Human Fetal RPE CellsOxalomalateIncreased number of MitoSOX positive cells scholaris.ca

Immune Cell Modulation and Inflammatory Processes

Emerging research suggests that this compound can modulate the functions of immune cells and inflammatory pathways. Studies have shown that oxalomalate can inhibit the production of nitrite (B80452) and the expression of inducible nitric oxide synthase (iNOS) protein in lipopolysaccharide-activated macrophages. This indicates a potential anti-inflammatory effect by downregulating a key enzyme involved in the inflammatory response.

More recent studies have linked 3-Oxalomalate (B1238388) levels to the prognosis of severe inflammatory conditions. For instance, in patients with severe COVID-19, levels of 3-Oxalomalate, along with other inflammatory markers like IL-6 and C-reactive protein (CRP), were found to be significant predictors of mortality risk. warwick.ac.uk This suggests a correlation between oxalomalate metabolism and the systemic inflammatory response. Additionally, research in prostate adenocarcinoma has shown a positive correlation between the expression of IDH1 (an enzyme inhibited by oxalomalic acid) and the infiltration of immune cells such as CD8+ and CD4+ T cells, hinting at a potential role in the tumor immune microenvironment.

The table below provides a summary of the research findings on the immunomodulatory effects of oxalomalate.

System/Cell TypeContextFindingReference
J774 MacrophagesLPS-activationOxalomalate inhibited nitrite production and iNOS protein expression.
Severe COVID-19 PatientsPrognosis3-Oxalomalate levels were a significant predictor of mortality risk. warwick.ac.uk
Prostate AdenocarcinomaTumor MicroenvironmentIDH1 expression (inhibited by oxalomalic acid) correlated with immune cell infiltration.

Regulation of Inducible Nitric Oxide Synthase (iNOS) Expression and Activity in Macrophages

This compound, also known as oxalomalate (OMA), has been identified as a significant modulator of inducible nitric oxide synthase (iNOS), an enzyme crucial in inflammatory responses. Research conducted on lipopolysaccharide (LPS)-activated J774 macrophages demonstrated that OMA effectively inhibited iNOS protein expression. nih.govresearchgate.net This inhibitory action occurs without altering the corresponding iNOS mRNA levels, suggesting a post-transcriptional regulatory mechanism. nih.govresearchgate.net

Further investigation into this mechanism revealed that in the presence of cycloheximide, a protein synthesis inhibitor, iNOS protein levels were markedly lower in cells treated with OMA. nih.gov This finding suggests that oxalomalate not only curtails the biosynthesis of the iNOS protein but also accelerates its degradation rate. nih.gov Beyond its effects on expression, OMA also directly inhibits the catalytic activity of the iNOS enzyme, as observed in assays using iNOS from the lungs of LPS-treated rats. nih.gov These combined actions—regulating synthesis, promoting degradation, and inhibiting activity—underscore its role in controlling iNOS-mediated processes. nih.gov

Influence on Nitrite Production and Nitric Oxide Homeostasis

A direct consequence of the regulation of iNOS by this compound is its influence on the production of nitric oxide (NO) and its stable metabolite, nitrite. In studies involving LPS-activated J774 macrophages, OMA was shown to inhibit the production of nitrite. nih.govresearchgate.netmedchemexpress.com This effect was also observed systemically; when precursors of OMA were injected into rats stimulated with LPS, a decrease in nitrite production was measured in their isolated peritoneal macrophages. nih.gov

The mechanism appears linked to cellular metabolism, specifically the Krebs cycle. The inhibitory effect of OMA on NO production could be reversed by the administration of alpha-ketoglutarate (B1197944) or succinyl-CoA. nih.gov This reversal establishes a correlation between NO biosynthesis and the anabolic functions of the Krebs cycle. nih.gov By downregulating the overproduction of NO, oxalomalate may play a potential role in mitigating pathological conditions associated with excessive NO levels. nih.govresearchgate.net

Table 1: Summary of Oxalomalic Acid Effects on iNOS and Nitrite Production

Parameter Research Model Observed Effect of Oxalomalic Acid Citation
iNOS Protein Expression LPS-activated J774 macrophages Inhibition nih.govresearchgate.net
iNOS mRNA Content LPS-activated J774 macrophages No effect nih.govresearchgate.net
iNOS Protein Degradation LPS-activated J774 macrophages Increased rate of degradation nih.gov
iNOS Catalytic Activity iNOS from lung of LPS-treated rats Inhibition nih.gov
Nitrite Production LPS-activated J774 macrophages Inhibition nih.govresearchgate.netmedchemexpress.com
Nitrite Production Peritoneal macrophages from LPS-stimulated rats Decreased production nih.gov

Iron Metabolism Regulation at the Cellular Level

This compound plays a critical role in the regulation of cellular iron homeostasis through its interaction with aconitase, an enzyme that is also an iron-regulatory protein (IRP1). caymanchem.combertin-bioreagent.com As a competitive inhibitor of aconitase, OMA modulates the RNA-binding activity of both IRP1 and IRP2, which are central controllers of the expression of proteins involved in iron metabolism. nih.govnih.gov

Studies using cell lysates from various sources, including 3T3-L1 mouse fibroblasts, SH-SY5Y human cells, and mouse livers, have shown that OMA significantly decreases the RNA-binding activity of IRP1 and, where present, IRP2. nih.govresearchgate.net This effect holds true in both in vitro and in vivo experiments. nih.gov The proposed mechanism for this reduction in binding activity is twofold: first, OMA binds to the active site of aconitase, which physically prevents the enzyme from switching into its IRP1 conformation. nih.govnih.gov Second, OMA may interact with key amino acid residues within the IRPs that are essential for binding to the iron-responsive elements (IREs) on messenger RNA. nih.govpsu.edu At a concentration of 5 mM, the inhibition of aconitase by oxalomalic acid results in a measurable decrease in the binding activity of IRP1. caymanchem.combertin-bioreagent.com

Table 2: Effect of Oxalomalic Acid on Iron-Regulatory Protein (IRP) Activity

Target Protein Research Model Effect of Oxalomalic Acid Mechanism Citation
IRP1 / Cytosolic Aconitase 3T3-L1 mouse fibroblasts, SH-SY5Y human cells, mouse liver Decreased RNA-binding activity Competitive inhibition of the aconitase active site, preventing the switch to the IRP1 conformation. nih.govnih.gov
IRP2 3T3-L1 mouse fibroblasts, SH-SY5Y human cells, mouse liver Decreased RNA-binding activity Suggests interaction with functional amino acid residues responsible for mRNA binding, as IRP2 lacks an aconitase active site. nih.govpsu.edu

The action of oxalomalic acid highlights the intricate link between mitochondrial and cytosolic processes in managing cellular iron. psu.edu Iron is essential for mitochondrial functions like the synthesis of heme and iron-sulfur clusters (ISCs), and it is trafficked from the cytosol into the mitochondria. nih.govmdpi.com OMA's primary target, aconitase, exists in both the mitochondria, where it functions in the citric acid cycle, and the cytosol, where it functions as IRP1. psu.edu

Since precursors to OMA, namely oxaloacetate and glyoxylate (B1226380), can lead to its synthesis within animal tissues, a direct correlation can be drawn between events in different cellular compartments. psu.edu The inhibition of mitochondrial aconitase by OMA interrupts the citric acid cycle, a key mitochondrial event. This mitochondrial perturbation is directly linked to a cytosolic event: the modulation of IRP activity and the subsequent translational control of specific mRNAs that regulate iron metabolism. psu.edu This demonstrates that a metabolic change within the mitochondria can signal to and influence the machinery of iron regulation in the cytosol. psu.edu

Modulation of Iron-Regulatory Protein Activity and Iron Homeostasis

Microbial Metabolic Phenotypes and Growth

The metabolic capabilities of different bacterial strains, including their ability to utilize specific carbon sources, can influence their prevalence and success. In comparative metabolic studies of livestock-associated methicillin-resistant Staphylococcus aureus (LA-MRSA), oxalomalic acid has been used as a nutrient substrate to differentiate between clonal complexes. nih.gov Specifically, the metabolic properties of porcine LA-MRSA CC398, the dominant lineage in Europe, and LA-MRSA CC9, the main epidemic lineage in Asia, were investigated using Biolog Phenotype MicroArray technology. nih.govmdpi.com

The results showed variance in the utilization of oxalomalic acid between the lineages. nih.gov Analysis of cellular respiration curves indicated that Chinese LA-MRSA-CC9 isolates generally exhibited the lowest utilization of this nutrient. nih.gov However, there was intra-lineage variation, as at least one isolate from the CC9 group demonstrated the ability to metabolize it. nih.gov These metabolic differences, including the capacity to use substrates like oxalomalic acid, may contribute to the observed epidemiological shifts, such as the gradual replacement of the LA-MRSA-CC9 clone by the emerging LA-MRSA-CC398 lineage in China. nih.gov

Table 3: Utilization of Oxalomalic Acid by Porcine LA-MRSA Isolates

Bacterial Lineage Geographic Origin Utilization of Oxalomalic Acid Citation
LA-MRSA CC9 China Generally low, though variable with at least one isolate showing utilization. nih.gov
LA-MRSA CC398 China & Germany Utilized as a nutrient source (used as a comparator to CC9). nih.gov

Relevance for Microbial Physiology and Nutrient Sensing

This compound demonstrates significant relevance in the study of microbial physiology and nutrient sensing, primarily through its targeted inhibition of key metabolic enzymes. Its effects ripple through central carbon metabolism, influencing how microorganisms process nutrients and respond to their environment. This section will detail the mechanisms of action and the consequential impact on microbial systems.

The primary molecular targets of oxalomalic acid are aconitase (aconitate hydratase) and NADP-dependent isocitrate dehydrogenase. researchgate.netcaymanchem.commedchemexpress.cnpsu.edu By inhibiting these enzymes, this compound effectively modulates the tricarboxylic acid (TCA) cycle, a critical pathway for energy production and the generation of biosynthetic precursors in a vast array of microorganisms. numberanalytics.com

Aconitase, the second enzyme in the TCA cycle, catalyzes the stereospecific isomerization of citrate to isocitrate. caymanchem.comnumberanalytics.com Oxalomalic acid acts as a powerful competitive inhibitor of aconitase, competing with citrate for the enzyme's active site. psu.eduscbt.com This inhibition is significant as aconitase in some bacteria is considered a "moonlighting" protein, possessing a secondary function as a metabolic sensor. frontiersin.org In this role, aconitase can influence gene expression related to metabolic and motility functions in response to the cell's metabolic state. frontiersin.org Therefore, the inhibition of aconitase by oxalomalic acid not only disrupts the TCA cycle but also interferes with this sensory function, effectively blinding the microorganism to certain internal metabolic cues. For instance, in some bacteria, aconitase-dependent regulation impacts the expression of flagellar regulators and metabolic proteins. frontiersin.org

Furthermore, oxalomalic acid inhibits NADP-dependent isocitrate dehydrogenase (NADP-IDH), which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. researchgate.netfrontiersin.orgfrontiersin.org This inhibition has two major consequences for microbial physiology. Firstly, it further blocks the TCA cycle, leading to an accumulation of upstream metabolites like citrate and a depletion of downstream intermediates. Secondly, it curtails the production of NADPH, a crucial reducing equivalent for numerous biosynthetic pathways and for defending against oxidative stress. frontiersin.orgfrontiersin.org The availability of NADPH is a key indicator of the cell's anabolic potential and redox state, making NADP-IDH a vital checkpoint in nutrient management. plos.org

The modulation of these key enzymes by oxalomalic acid has been observed to have tangible effects on microbial behavior. For example, it has been noted to have a weak anti-gram-negative effect on peptone AGAR medium, though this effect was absent on nutrient AGAR medium. This suggests that the physiological impact of oxalomalic acid can be dependent on the specific nutrient environment.

In the context of nutrient sensing, the ability of oxalomalic acid to perturb the central metabolic flux mimics a state of nutrient imbalance. The TCA cycle is a hub where signals about the availability of carbon, nitrogen, and other nutrients converge. mdpi.comcsic.es For instance, α-ketoglutarate, the product of the isocitrate dehydrogenase reaction, is a key molecule that links carbon and nitrogen metabolism. nih.gov By inhibiting the production of α-ketoglutarate, oxalomalic acid can trigger responses akin to nitrogen limitation in some microorganisms.

The table below summarizes the key research findings regarding the cellular effects of oxalomalic acid on its primary microbial enzyme targets.

Enzyme TargetInhibitory Action of Oxalomalic AcidPhysiological Relevance in MicrobesNutrient Sensing Implications
Aconitase Competitive inhibitor, competes with citrate for the active site. psu.eduscbt.comDisrupts the TCA cycle, hindering energy and precursor production. numberanalytics.com In some bacteria, it acts as a moonlighting protein regulating gene expression. frontiersin.orgInhibition interferes with aconitase's role as a metabolic sensor, affecting the cell's ability to respond to its internal metabolic state. frontiersin.org
NADP-dependent Isocitrate Dehydrogenase (NADP-IDH) Competitive inhibitor. researchgate.netnih.govBlocks the TCA cycle and reduces the supply of NADPH for biosynthesis and oxidative stress defense. frontiersin.orgfrontiersin.orgPerturbs the cellular redox balance and the availability of key metabolic intermediates, signaling a state of nutrient stress. plos.org

Advanced Research Methodologies for Investigating Oxalomalic Acid Sodium Salt

Analytical Techniques for Oxalomalate Quantification and Characterization

The accurate measurement and characterization of oxalomalic acid in complex biological samples are fundamental to understanding its metabolic role. Various sophisticated analytical methods are employed for this purpose, each offering unique advantages in sensitivity, specificity, and throughput.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of oxalomalic acid (often referred to as oxalomalate in biological contexts) from intricate biological matrices. vulcanchem.com This method separates compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). For organic acids like oxalomalate, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.

Research Findings: Studies have successfully utilized HPLC to track the concentration of oxalomalate and related metabolites in various experimental systems. vulcanchem.comnih.gov For instance, in analyses of plant extracts and microbial fermentation broths, HPLC coupled with a suitable detector, such as a photodiode array (PDA) or ultraviolet (UV) detector, allows for the quantification of oxalomalate. acs.orggoogle.com The technique's ability to resolve structurally similar organic acids is crucial for accurate measurement. In a metabolomic study of Melissa officinalis, Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC offering higher resolution and speed, was used to identify 3-oxalomalate (B1238388) among numerous other secondary metabolites. acs.org Similarly, UHPLC was used to identify oxalomalic acid in the stem bark decoctions of Pentadesma butyracea. mdpi.comresearchgate.netresearchgate.net

Table 1: Application of Chromatographic Methods for Oxalomalate Analysis

Technique Sample Matrix Purpose Key Finding Citation
HPLC-PDA Plant Isoprenoids Metabolic Profiling Capable of separating and detecting various plant metabolites. acs.org
UPLC-MS Melissa officinalis extracts Metabolomic Analysis Identified 3-oxalomalate as a metabolite affected by sucrose (B13894) levels. acs.org
UHPLC-MS/MS Pentadesma butyracea decoctions Phytochemical Analysis Positively identified oxalomalic acid in the plant extract. mdpi.comresearchgate.netresearchgate.net
HPLC Pseudomonas fluorescens cell extracts Nucleotide Level Assessment Measured nucleotide levels to determine NADK enzyme activity under stress. nih.gov

Mass Spectrometry for Metabolomics and Isotope Tracing Studies

Mass spectrometry (MS) is an indispensable tool in metabolomics for its high sensitivity and selectivity, enabling the identification and quantification of a vast array of metabolites, including oxalomalate. silantes.comnih.govnih.gov When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful platform for analyzing complex biological samples. silantes.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting ions, which aids in the confident identification of unknown compounds. silantes.com

Research Findings: Metabolomics studies have listed oxalomalate as a detectable metabolite in various biological systems. core.ac.ukuio.nonus.edu.sg For example, LC-MS-based metabolomics is frequently used to generate a comprehensive profile of metabolites, where oxalomalate can be identified by its accurate mass and retention time. acs.org

Isotope tracing is a sophisticated application of mass spectrometry that tracks the fate of labeled atoms (e.g., ¹³C, ¹⁵N) from a metabolic precursor through a network of biochemical reactions. nih.govnih.govescholarship.org This technique provides dynamic information about metabolic fluxes and pathway utilization. nih.govnih.gov While specific isotope tracing studies focusing solely on oxalomalate are not prominent, the methodology is broadly applied to study the Krebs cycle and related pathways where oxalomalate's precursors, oxaloacetate and glyoxylate (B1226380), are key intermediates. nih.govnih.gov By feeding cells ¹³C-labeled glucose or glutamine, researchers can trace the labeled carbons as they are incorporated into Krebs cycle intermediates, and potentially into oxalomalate, providing direct evidence of its synthesis pathway. nih.gov

Table 2: Mass Spectrometry Approaches in Metabolite Analysis

Technique Application Information Gained Relevance to Oxalomalate Citation
LC-MS/MS Untargeted Metabolomics Identification and relative quantification of thousands of metabolites. Detection and identification in complex samples like plant extracts or biofluids. mdpi.comsilantes.com
GC-MS Targeted Metabolomics Quantification of specific, often derivatized, volatile metabolites. Can be used to quantify organic acids after chemical derivatization. nih.gov
Stable Isotope Tracing Metabolic Flux Analysis Pathway activity, substrate contribution, and metabolic rewiring. Can elucidate the synthesis pathway of oxalomalate from precursors like oxaloacetate. nih.govnih.govembopress.org

Spectrophotometric and Colorimetric Assays for Enzyme Activity and Product Formation

Spectrophotometric and colorimetric assays are fundamental techniques for measuring enzyme activity and the formation of specific products. nih.gov These methods rely on a change in light absorbance (color) that is proportional to the concentration of the substance being measured. For enzymes, this often involves monitoring the consumption of a substrate or the appearance of a product that absorbs light at a specific wavelength.

Research Findings: While a direct, specific colorimetric assay for oxalomalate is not commonly described, its effects on enzyme activity are well-studied using these methods. Oxalomalate is a known inhibitor of aconitase. vulcanchem.compsu.edu Aconitase activity is typically assayed spectrophotometrically by monitoring the disappearance of its substrate, cis-aconitate, at 240 nm. psu.edu The inhibitory effect of oxalomalate is quantified by measuring the decrease in the rate of this reaction in its presence. psu.edu

Furthermore, assays for related compounds can be adapted. For example, commercial kits are available for the colorimetric or fluorometric determination of oxaloacetate, a direct precursor of oxalomalate. assaygenie.com These assays often involve a series of enzymatic reactions that culminate in the production of a colored or fluorescent compound, with the signal intensity being directly proportional to the oxaloacetate concentration. assaygenie.com Such assays could be used to study the conditions that favor the synthesis of oxalomalate by measuring the consumption of its precursors.

Molecular and Cellular Biology Techniques

To understand the functional consequences of oxalomalate within a cell, particularly its interactions with macromolecules, researchers turn to a variety of molecular and cellular biology techniques.

Electrophoretic Mobility-Shift Assays for RNA-Protein Interactions

The Electrophoretic Mobility-Shift Assay (EMSA), also known as a gel retardation or bandshift assay, is a widely used technique to study interactions between proteins and nucleic acids in vitro. nih.govnih.govjove.com The principle is based on the fact that a protein-RNA complex will migrate more slowly through a non-denaturing gel than the free, unbound RNA, resulting in a "shifted" band. nih.govjove.com

Research Findings: A fascinating application of EMSA in the context of oxalomalate involves its effect on Iron-Regulatory Proteins (IRPs). psu.edu Cytosolic aconitase is structurally identical to IRP1, a protein that binds to specific RNA stem-loop structures called Iron-Responsive Elements (IREs). psu.edu This binding regulates the expression of proteins involved in iron metabolism. psu.edu Research has shown that oxalomalate, by binding to the active site of IRP1/aconitase, can modulate its RNA-binding activity. psu.edu In a key study, EMSA was used to evaluate the binding of IRPs to a radiolabeled IRE-containing RNA probe. The study demonstrated that incubating cell lysates with oxalomalate significantly decreased the formation of the IRP-IRE complex, as visualized by a reduction in the shifted band on the autoradiograph. psu.edu This finding directly links a metabolic intermediate inhibitor to the regulation of gene expression at the post-transcriptional level.

Western Blotting and Metabolic Labeling for Protein Expression and Turnover Analysis

Western blotting is a core technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the protein of interest.

Metabolic labeling is a method to study the dynamics of protein synthesis and degradation (turnover). Cells are cultured with media containing amino acids labeled with radioactive isotopes (like ³⁵S-methionine) or stable heavy isotopes. researchgate.netnih.gov Newly synthesized proteins incorporate these labeled amino acids, allowing them to be tracked and quantified over time, often in combination with immunoprecipitation and Western blotting. researchgate.netnih.govjove.com

Research Findings: In studies investigating the effects of oxalomalate, Western blotting is a crucial tool. For example, research has shown that oxalomalate can inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages. researchgate.net Western blot analysis was used to demonstrate that treatment with oxalomalate precursors led to a decrease in the amount of iNOS protein in lipopolysaccharide-activated cells. researchgate.net

Combining Western blotting with ³⁵S-metabolic labeling revealed further details about this regulation. The study on iNOS showed that oxalomalate treatment not only reduced iNOS biosynthesis but also appeared to increase the degradation rate of the iNOS protein. researchgate.net This demonstrates the power of combining these techniques to dissect whether a compound affects a protein's synthesis, its stability, or both. While not always directly involving oxalomalate, the combination of metabolic labeling and Western blotting is a standard and powerful approach for analyzing how metabolic shifts impact the life cycle of specific proteins. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Oxalomalic acid sodium salt
Oxalomalic acid
Oxalomalate
Oxaloacetate
Glyoxylate
cis-Aconitate
Glucose
Glutamine
³⁵S-methionine
3-Oxalomalate
D-Glucose
Citrate (B86180)
Methyl citrate
Quercetin

Enzymatic Assays for Characterizing Specific Enzyme Activities

Enzymatic assays are fundamental in elucidating the biochemical impact of this compound. These assays quantify the activity of specific enzymes in the presence and absence of the compound, revealing its inhibitory or modulatory effects. Research has extensively characterized oxalomalic acid as a potent competitive inhibitor of several key enzymes, primarily within central metabolic pathways. vulcanchem.comscbt.com

The most well-documented target of oxalomalic acid is aconitase, an essential enzyme in the citric acid cycle that catalyzes the isomerization of citrate to isocitrate. vulcanchem.comcaymanchem.comglpbio.com By competing with the enzyme's natural substrate, citrate, for the active site, oxalomalic acid effectively disrupts the cycle. vulcanchem.comscbt.com This inhibitory action is not limited to mitochondrial aconitase; the cytosolic form is also affected. vulcanchem.com The mechanism involves interaction with the enzyme's iron-sulfur [4Fe-4S] cluster, which is crucial for its catalytic function. vulcanchem.compsu.edu A common assay to determine cytosolic aconitase activity involves spectrophotometrically monitoring the disappearance of cis-aconitate at a wavelength of 240 nm. psu.edu

Beyond aconitase, studies have demonstrated that oxalomalic acid inhibits NADP-dependent isocitrate dehydrogenase (IDH), another critical enzyme. caymanchem.comglpbio.combiomol.com This enzyme is involved in converting citrate to isocitrate and is a key player in cellular defense against oxidative stress. caymanchem.comresearchgate.net The inhibitory mechanism is also competitive. researchgate.net Furthermore, research has shown that oxalomalic acid can inhibit the activity of inducible nitric oxide synthase (iNOS) in enzyme preparations from the lungs of lipopolysaccharide-treated rats. researchgate.net

The table below summarizes the key enzymatic targets of this compound and the characteristics of the inhibition observed in various studies.

Enzyme TargetNatural Substrate/ProcessMechanism of InhibitionKey Research Finding
Aconitase (Mitochondrial & Cytosolic) Isomerization of citrate to isocitrateCompetitive inhibition; competes with citrate for the active site. vulcanchem.comscbt.comInhibition observed at concentrations as low as 1 mM, interrupting the citric acid cycle. caymanchem.comglpbio.combiomol.com
NADP-dependent Isocitrate Dehydrogenase (IDH) Conversion of isocitrate to α-ketoglutarateCompetitive inhibition. caymanchem.comresearchgate.netInhibits a key enzyme in both metabolism and redox regulation. caymanchem.combiomol.com
Inducible Nitric Oxide Synthase (iNOS) Synthesis of nitric oxideDirect inhibition of enzyme activity.Reduces iNOS catalytic activity, suggesting a role in modulating inflammatory pathways. researchgate.net

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are indispensable for investigating the cellular and molecular mechanisms affected by this compound. These systems allow for controlled experiments to dissect specific pathways and cellular responses. A variety of cell lines have been employed to study the effects of this compound, revealing its influence on metabolic regulation, iron homeostasis, and cellular signaling.

Studies have utilized cytosolic lysates from cell lines such as 3T3-L1 mouse fibroblasts and SH-SY5Y human neuroblastoma cells to confirm the potent inhibition of aconitase activity by oxalomalic acid. vulcanchem.comresearchgate.net In intact cell experiments, treating these cell lines with oxalomalic acid has been shown to modulate the activity of Iron-Regulatory Proteins (IRPs). researchgate.net Aconitase itself can function as IRP1; when cellular iron is scarce, the enzyme's iron-sulfur cluster is disassembled, and it binds to iron-responsive elements on mRNA, controlling the translation of proteins involved in iron metabolism. caymanchem.comglpbio.com

Research using cultured lens epithelial cells, retinal pigment epithelial (RPE) cells, and neurons demonstrated that at a concentration of 5 mM, oxalomalic acid-induced inhibition of aconitase leads to a significant decrease in the RNA-binding activity of IRP1. caymanchem.comglpbio.combiomol.com This same concentration also caused a reduction in glutamate (B1630785) secretion in these cell types. caymanchem.comglpbio.combiomol.com In other models, such as J774 macrophages activated with lipopolysaccharide (LPS), oxalomalic acid was found to inhibit the expression of iNOS protein, highlighting its potential anti-inflammatory effects. researchgate.net

The following table details the findings from key in vitro studies using various cell culture models.

Cell LineCell TypeExperimental ConditionsKey Findings
3T3-L1 Mouse FibroblastsTreatment with oxalomalic acid (up to 72 hours). researchgate.netInhibition of aconitase activity in lysates; decreased RNA-binding activity of IRP1 and IRP2 in intact cells. vulcanchem.comresearchgate.net
SH-SY5Y Human Neuroblastoma CellsIncubation of cell lysates with oxalomalic acid. researchgate.netPotent inhibition of aconitase activity; demonstrated decreased RNA-binding activity of IRPs. vulcanchem.comresearchgate.net
Primary Cultures Lens Epithelial, Retinal Pigment Epithelial (RPE) Cells, NeuronsTreatment with 5 mM oxalomalic acid. caymanchem.comglpbio.combiomol.comDecreased IRP1 binding activity and reduced glutamate secretion. caymanchem.comglpbio.combiomol.com
J774 Mouse MacrophagesActivation with LPS followed by treatment with oxalomalic acid. researchgate.netInhibition of nitrite (B80452) production and iNOS protein expression without affecting iNOS mRNA levels. researchgate.net

In Vivo Animal Models for Systemic Effects and Precursor Studies

In vivo animal models are crucial for understanding the systemic physiological effects of oxalomalic acid and for studying its endogenous formation. Oxalomalic acid can be synthesized in animal tissues from its precursors, oxaloacetate and glyoxylate. vulcanchem.comcaymanchem.com This precursor-based approach allows researchers to study the effects of endogenously produced oxalomalic acid, which may more closely mimic certain metabolic conditions.

Experimental studies in mouse models have shown that the subcutaneous injection of oxaloacetate and glyoxylate can reproduce the biochemical effects observed when oxalomalic acid is applied directly to cell cultures. vulcanchem.com For instance, injecting young mice with these precursors led to a notable decrease in the RNA-binding activity of IRP1 and IRP2 in liver tissue lysates, an effect analogous to that seen in in vitro experiments. researchgate.net

Similarly, in rats stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, the injection of oxalomalic acid precursors resulted in decreased nitrite production and iNOS expression in peritoneal macrophages. researchgate.net These findings suggest that endogenously formed oxalomalic acid can modulate inflammatory responses systemically. These in vivo studies are vital for validating the physiological relevance of the mechanisms identified through enzymatic and cell culture assays and for exploring the compound's broader systemic impact.

The table below provides a summary of research findings from in vivo animal model studies.

Animal ModelPrecursors AdministeredRoute of AdministrationSystemic Effects and Key Findings
Mouse Oxaloacetate and GlyoxylateSubcutaneous injection. vulcanchem.comReproduced effects seen in cell culture, suggesting endogenous formation under specific metabolic conditions. vulcanchem.com
Young Mouse Oxaloacetate and GlyoxylateInjection. researchgate.netDecreased the binding activity of IRP1 and IRP2 in liver tissue, confirming in vitro findings on iron metabolism regulation. researchgate.net
Rat (LPS-stimulated) Oxaloacetate and GlyoxylateInjection. researchgate.netDecreased nitrite production and iNOS expression in isolated peritoneal macrophages, indicating systemic anti-inflammatory potential. researchgate.net

Theoretical Frameworks and Computational Approaches in Oxalomalate Research

Metabolic Flux Analysis and Network Reconstruction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. researchgate.net When combined with metabolic network reconstruction—the process of assembling all known metabolic reactions of an organism into a cohesive model—MFA can provide a detailed snapshot of cellular physiology. portlandpress.comphysiology.orgdntb.gov.ua In the context of oxalomalate research, these tools are pivotal for understanding how its inhibitory effects ripple through the entire metabolic network.

A key application has been the use of 13C-MFA to investigate the impact of oxalomalate on glutamine metabolism, particularly the pathway of reductive carboxylation. nih.govnih.gov In this pathway, glutamine is converted to α-ketoglutarate and then, in a reversal of the typical citric acid cycle (TCA) direction, reductively carboxylated to form citrate (B86180), a precursor for lipid synthesis. nih.govplos.org

Detailed research findings in a brown adipocyte cell line demonstrate the utility of this approach. nih.gov By incubating cells with 13C-labeled glutamine and varying concentrations of oxalomalate, researchers can trace the fate of the labeled carbons and quantify the resulting changes in metabolic fluxes. researchgate.netresearchgate.net

Research Findings: In one study, a steady-state metabolic network of wild-type brown adipocytes was constructed to analyze data from cells incubated with [U-13C]glutamine and different concentrations of oxalomalate (0 mM, 5 mM, and 10 mM). nih.gov The analysis focused on the mass isotopomer distributions (MIDs) of key metabolites. The effects of oxalomalate were most pronounced in the isotopomer distributions of glutamate (B1630785) and citrate. researchgate.netresearchgate.net

Glutamate: The fractional abundance of the M+5 mass isotopomer of glutamate, which is directly derived from the [U-13C]glutamine tracer, increased as the concentration of oxalomalate rose. researchgate.netresearchgate.net

Citrate: Conversely, the relative intensity of the M+5 isotopomer of citrate, which can only be formed from the M+5 isotopomer of α-ketoglutarate via reductive carboxylation, systematically decreased with increasing oxalomalate concentrations. researchgate.netresearchgate.net

This indicates that oxalomalate inhibits the reductive carboxylation flux from glutamine to citrate. researchgate.net These inhibitor studies, by perturbing the network in a predictable way, helped confirm the role of NADP-dependent isocitrate dehydrogenase (IDH) in the reductive carboxylation reaction. researchgate.net

Table 1: Effect of Oxalomalate on Mass Isotopomer Distribution of Key Metabolites

Data synthesized from research findings on brown adipocytes incubated with [U-13C]glutamine. researchgate.netresearchgate.net

MetaboliteOxalomalate ConcentrationObserved Change in M+5 Fractional AbundanceInferred Metabolic Impact
Glutamate0 mM (Control)BaselineAccumulation of upstream metabolite due to downstream blockage.
5 mMIncreased
10 mMFurther Increased
Citrate0 mM (Control)BaselineInhibition of the reductive carboxylation pathway.
5 mMDecreased
10 mMSystematically Decreased

Enzyme Kinetic Modeling and Inhibition Dynamics

Enzyme kinetic modeling is used to mathematically describe the rates of enzyme-catalyzed reactions and understand how they are affected by inhibitors. Oxalomalate is well-documented as a competitive inhibitor of two key enzymes: aconitase and NADP+-dependent isocitrate dehydrogenase (IDH). psu.eduportlandpress.com

Aconitase Inhibition: Aconitase is an enzyme in the TCA cycle that isomerizes citrate to isocitrate. psu.edu Oxalomalate acts as a powerful competitive inhibitor of this enzyme. physiology.orgpsu.edu This inhibition means that oxalomalate binds to the active site of aconitase, preventing the substrate (citrate) from binding and thereby blocking the reaction. This blockage leads to an accumulation of citrate and a depletion of downstream TCA cycle intermediates, which can shift metabolism towards alternative pathways like amino acid biosynthesis. physiology.org

NADP+-dependent Isocitrate Dehydrogenase (IDH) Inhibition: Oxalomalate also competitively inhibits NADP+-dependent IDH with respect to the substrate, isocitrate. portlandpress.comnih.gov This enzyme is crucial for both the TCA cycle and for producing NADPH, a key reducing equivalent for antioxidant defense and biosynthetic processes. The inhibition mechanism is complex; studies have shown that the inhibitory effect has a time-dependent component, which can be eliminated by pre-mixing the enzyme and inhibitor with NADP+ and a metal ion. nih.gov This suggests a multi-step binding or conformational change process. The inhibition of IDH by oxalomalate disrupts the reductive carboxylation of α-ketoglutarate to isocitrate, a key finding corroborated by metabolic flux analysis. researchgate.net

Table 2: Enzymes Inhibited by Oxalomalate and Kinetic Consequences

Summary of documented inhibitory actions of oxalomalate.

Enzyme TargetType of InhibitionKinetic/Metabolic ConsequenceReference
AconitaseCompetitiveBlocks conversion of citrate to isocitrate. Leads to citrate accumulation and can shift metabolism toward amino acid synthesis. physiology.orgpsu.edu
NADP+-dependent Isocitrate Dehydrogenase (IDH)Competitive (with respect to isocitrate)Blocks oxidative decarboxylation of isocitrate and reductive carboxylation of α-ketoglutarate. Reduces NADPH production. Inhibition shows complex, time-dependent dynamics. portlandpress.comnih.gov

Bioinformatic Analysis of Gene and Protein Regulatory Networks Perturbed by Oxalomalate

Bioinformatic analysis allows researchers to study the complex networks that control gene and protein expression. nih.gov Oxalomalate's influence extends beyond direct enzyme inhibition to the perturbation of these regulatory networks, most notably the system governing iron metabolism.

This connection is established through the dual nature of cytosolic aconitase, which is also known as Iron-Regulatory Protein 1 (IRP1). psu.edu IRP1 is a bifunctional protein that, depending on cellular iron levels, acts either as an aconitase enzyme or as an RNA-binding protein that post-transcriptionally regulates the expression of key proteins involved in iron homeostasis. researchgate.netnih.govnih.gov

Perturbation of the IRP Network: When cellular iron is scarce, IRP1 exists in its RNA-binding form and binds to specific stem-loop structures called iron-responsive elements (IREs) on the messenger RNA (mRNA) of target genes. This binding can either stabilize the mRNA (e.g., transferrin receptor, for iron uptake) or inhibit its translation (e.g., ferritin, for iron storage).

Research has shown that oxalomalate, by binding to the active site of cytosolic aconitase, significantly decreases the RNA-binding activity of IRP1. psu.eduresearchgate.netnih.govnih.gov This effect was observed across various cell types, including mouse fibroblasts and human cells. psu.edu The proposed mechanism is that by binding to the enzyme's active site, oxalomalate "locks" IRP1 in its aconitase conformation, preventing the switch to its RNA-binding form. nih.gov Interestingly, oxalomalate was also found to decrease the binding activity of IRP2, a related protein that does not have aconitase activity, suggesting a possible secondary interaction mechanism. psu.edu

The downstream consequence of this regulatory perturbation is an alteration in the expression of iron metabolism proteins. For example, the decrease in IRP1 binding activity caused by oxalomalate leads to an increase in the synthesis of ferritin, the iron storage protein. nih.gov This demonstrates a direct link between an inhibitor of central metabolism and the regulation of gene expression. nih.gov

Table 3: Regulatory Effects of Oxalomalate on the Iron-Regulatory Protein (IRP) Network

Summary of research findings on the interaction between oxalomalate and IRPs. psu.eduresearchgate.netnih.govnih.gov

Regulatory ProteinEffect of OxalomalateProposed MechanismDownstream Consequence
Iron-Regulatory Protein 1 (IRP1) / Cytosolic AconitaseRemarkably decreased RNA-binding activityCompetitive binding to the aconitase active site prevents the conformational switch to the RNA-binding form.Increased translation of ferritin mRNA, leading to higher ferritin protein levels.
Iron-Regulatory Protein 2 (IRP2)Decreased RNA-binding activityPossible interaction with functional amino acid residues responsible for RNA binding.Contributes to the overall change in the expression of iron-related proteins.

Integration of Omics Data for Comprehensive Metabolic Understanding

A comprehensive understanding of a compound's metabolic impact often requires the integration of multiple "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov This systems biology approach can uncover relationships that are not apparent from any single data type alone. mdpi.comsemanticscholar.org

A salient example of this approach involves a multi-omic study designed to identify biomarkers for acetaminophen-induced liver injury. nih.gov The study integrated metabolomic and genomic data from patients, using a method similar to a transcriptome-wide association study (TWAS) to link genetic variants with metabolite levels, and then associate those levels with a clinical outcome (ALT elevation). nih.gov

Identification of Oxalomalate through Multi-Omic Integration: Out of 164 metabolites analyzed, the study identified eight that were under genetic control and predictive of ALT elevation following therapeutic acetaminophen (B1664979) administration. nih.gov One of these was 3-oxalomalate (B1238388). nih.gov Notably, 3-oxalomalate had not been identified as a significant metabolite in prior, non-integrated metabolomic analyses of the same patients. nih.gov

This finding highlights the power of multi-omic integration. By linking metabolomic data (the level of 3-oxalomalate) with genomic data, the analysis revealed a genetic predisposition for altered levels of this metabolite, which in turn correlated with liver injury. nih.gov This approach successfully identified oxalomalate as part of a metabolic signature related to mitochondrial energy production and the tricarboxylic acid cycle that was relevant to the clinical outcome. nih.gov This demonstrates how integrating different layers of biological information can provide a more complete and mechanistically insightful picture of a metabolite's role in a complex biological process.

Table 4: Metabolites Identified as Under Genetic Control and Predictive of ALT Elevation

Metabolites identified through an integrated genomic and metabolomic analysis. nih.gov

MetaboliteAssociated Metabolic Pathway/FunctionSignificance
3-OxalomalateTricarboxylic Acid (TCA) CycleNewly identified through multi-omic integration.
AllantoateUrea Breakdown PathwayPreviously identified.
DiphosphateEnergy MetabolismNewly identified through multi-omic integration.
L-carnitineMitochondrial Energy ProductionNewly identified through multi-omic integration.
L-prolineAmino Acid MetabolismNewly identified through multi-omic integration.
MaltoseMaltose MetabolismPreviously identified.
OrnithineUrea CyclePreviously identified.

Emerging Research Directions and Future Perspectives on Oxalomalic Acid Sodium Salt

Identification of Novel Biological Roles and Regulatory Interactions of Oxalomalate

Recent research has begun to uncover the multifaceted roles of oxalomalate beyond its classical description as a metabolic inhibitor. A significant area of emerging research is its involvement in the regulation of iron metabolism. Oxalomalate has been shown to modulate the RNA-binding activity of iron-regulatory proteins (IRP1 and IRP2), which are central to controlling the expression of proteins involved in iron homeostasis. vulcanchem.comnih.govnih.gov Specifically, by inhibiting aconitase, which is identical to IRP1, oxalomalate influences the switch between the enzyme's catalytic and RNA-binding functions. biomol.comcaymanchem.comnih.gov Studies have demonstrated that oxalomalate decreases the binding activity of IRP1 and IRP2 in various cell lines, including mouse fibroblasts and human cells, as well as in mouse livers. vulcanchem.comnih.govnih.gov This suggests a complex regulatory mechanism where oxalomalate may not only bind to the active site of aconitase but also potentially interact with amino acid residues on IRPs that are crucial for binding to mRNA sequences. nih.govresearchgate.netpsu.edu

Furthermore, oxalomalate's influence extends to cellular signaling pathways related to oxidative stress and apoptosis. As a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase (IDH), oxalomalate can impact the cellular redox state by affecting the production of NADPH, a key reductant for antioxidant systems. nih.govnih.gov Research has shown that in U937 cells, oxalomalate treatment enhances apoptotic features like caspase-3 activation and alters the expression of Bcl-2 family proteins under heat shock conditions. nih.gov This suggests a novel role for oxalomalate in modulating cellular responses to stress.

Exploration of Oxalomalate in Diverse Biological Systems and Organisms

The effects of oxalomalate are being investigated across a range of biological systems, from single-celled organisms to complex mammalian models. In higher plants, oxalomalate is formed through the non-enzymatic condensation of oxaloacetate and glyoxylate (B1226380). frontiersin.org Its presence and the enzymes it inhibits suggest a role in regulating the citric acid cycle and related metabolic pathways in plants. frontiersin.org

In mammalian systems, studies have utilized various models to understand the in vivo effects of oxalomalate. Research on rats has explored its impact on lipid metabolism, showing that oxalomalate can lower plasma and hepatic triglyceride levels, suggesting a potential role in regulating fat accumulation. nih.gov In the context of ocular diseases, oxalomalate has been found to reduce the expression and secretion of vascular endothelial growth factor (VEGF) in retinal pigment epithelium cells, a key factor in age-related macular degeneration (AMD). nih.gov This anti-angiogenic effect highlights its potential therapeutic implications. nih.gov Furthermore, multi-omic studies in humans have identified 3-oxalomalate (B1238388) as a metabolite under genetic control that is predictive of alanine (B10760859) aminotransferase (ALT) elevation, suggesting its relevance in liver function and disease. nih.gov

Table 1: Investigated Effects of Oxalomalate in Different Biological Models

Biological System/OrganismKey FindingsReferences
Human Cells (U937, SH-SY5Y, Retinal Pigment Epithelium) Modulates apoptosis, regulates iron-regulatory proteins, reduces VEGF expression. vulcanchem.comnih.govnih.govnih.gov vulcanchem.comnih.govnih.govnih.gov
Mouse (Fibroblasts, Liver, In vivo models) Decreases IRP binding activity, regulates ionizing radiation-induced apoptosis. vulcanchem.comnih.govnih.govscienceopen.com vulcanchem.comnih.govnih.govscienceopen.com
Rat (In vivo models) Lowers plasma and hepatic triglycerides, suggesting a role in lipid metabolism. nih.gov nih.gov
Plants (e.g., Citrus) Inhibition of aconitase suggests a role in regulating the citric acid cycle. researchgate.net researchgate.net

Development of Advanced Probes and Tools for Oxalomalate Research

The advancement of research into oxalomalate's functions is intrinsically linked to the development of sophisticated tools for its detection and for studying its interactions. Currently, methods for detecting oxalomalate often rely on techniques like high-performance liquid chromatography. scholaris.ca However, there is a growing need for more specific and sensitive probes that can visualize and quantify oxalomalate in living cells and tissues in real-time.

Future developments could include fluorescently labeled oxalomalate analogs that allow for direct imaging of its subcellular localization and dynamics. Additionally, the creation of genetically encoded biosensors for oxalomalate could provide a powerful tool to monitor its intracellular concentrations and fluxes in response to various stimuli. The development of advanced probes for related molecules and processes, such as reactive oxygen species (ROS) and mitochondrial lipid peroxidation, will also be crucial for dissecting the downstream effects of oxalomalate's inhibitory actions. lumiprobe.comthermofisher.comthermofisher.com

Uncovering Broader Metabolic and Signaling Crosstalk Influenced by Oxalomalate

Oxalomalate's position as an inhibitor of central metabolic enzymes suggests that its influence extends far beyond its immediate targets. By inhibiting aconitase and IDH, oxalomalate can precipitate a cascade of metabolic and signaling events. biomol.comcaymanchem.com For instance, the inhibition of aconitase can lead to an accumulation of citrate (B86180), which has its own signaling roles. frontiersin.org

Research is beginning to map the broader crosstalk influenced by oxalomalate. Studies in citrus calli have shown that aconitase inhibition by oxalomalate leads to an accumulation of free amino acids, indicating a significant shift in central carbon metabolism. researchgate.net In the context of cancer metabolism, oxalomalate's ability to induce ROS by inhibiting IDH has been shown to suppress metastatic melanoma. mdpi.comnih.gov This highlights a critical link between oxalomalate, redox balance, and tumor progression. mdpi.comnih.gov

Furthermore, there is evidence of crosstalk between cytosolic and mitochondrial NADPH pools, which can be influenced by oxalomalate's inhibition of IDH. nih.gov Understanding how oxalomalate perturbs the balance between different subcellular compartments is a key area for future research. This includes investigating its effects on major signaling pathways like AMPK and AKT, which are known to be regulated by cellular redox state and metabolic stress. physiology.org

Potential Applications of Oxalomalate as a Research Tool in Metabolic Disorder Models

The ability of oxalomalate to specifically inhibit key metabolic enzymes makes it a valuable tool for studying metabolic disorders. In models of diabetes, where oxidative stress and metabolic dysregulation are central features, oxalomalate can be used to probe the role of IDH in insulin (B600854) secretion and beta-cell apoptosis. researchgate.net By manipulating NADPH levels through IDH inhibition, researchers can gain insights into the mechanisms of oxidative damage in diabetic complications.

In the context of obesity and non-alcoholic fatty liver disease (NAFLD), rodent models are widely used to study disease progression. selvita.com Oxalomalate's observed effects on lipid metabolism in rats suggest its utility in these models to investigate the pathways of fat accumulation and the efficacy of potential therapeutic interventions. nih.govselvita.com Furthermore, in genetically defined models of metabolic diseases, such as ob/ob and db/db mice, oxalomalate could be employed to dissect the interplay between genetic predisposition and metabolic enzyme activity. selvita.com Its application in models of drug-induced liver injury, where metabolites like 3-oxalomalate have been identified as relevant, could also help elucidate mechanisms of hepatotoxicity. nih.gov

Q & A

Q. What is the biochemical role of oxalomalic acid sodium salt in the citric acid cycle, and how does it influence experimental outcomes in metabolic studies?

this compound (OMA) acts as a competitive inhibitor of aconitase (ACO2), blocking the stereospecific isomerization of citrate to isocitrate in the citric acid cycle . This inhibition reduces mitochondrial ATP production and shifts metabolic flux toward alternative pathways, such as lipid biosynthesis or glycolysis. In experimental design, researchers should prepare OMA stock solutions in water (1 mg/mL), avoid prolonged storage (>24 hours), and use concentrations ≥1 mM to achieve significant aconitase inhibition. Stability of OMA in aqueous solutions is limited, so fresh preparation is critical for reproducibility .

Q. How should researchers validate the purity and stability of this compound for in vitro assays?

OMA is supplied as a crystalline solid with ≥95% purity. To validate purity, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Stability testing should include mass spectrometry (MS) to confirm no degradation products (e.g., decarboxylated derivatives) after storage at -20°C for ≥4 years. For short-term stability in aqueous solutions, monitor pH changes (OMA is sensitive to alkaline hydrolysis) and confirm activity via aconitase inhibition assays .

Q. What are the standard assays for quantifying this compound’s inhibitory effects on aconitase?

Use spectrophotometric assays measuring NADPH production in coupled reactions with isocitrate dehydrogenase (IDH). For example:

  • Step 1 : Incubate ACO2 with citrate and OMA (1–5 mM) in Tris-HCl buffer (pH 7.4) at 37°C.
  • Step 2 : Add IDH and NADP+, then measure absorbance at 340 nm. A 50% reduction in NADPH production indicates effective inhibition. Include controls with fluorocitrate (a non-competitive inhibitor) to distinguish OMA’s competitive mechanism .

Advanced Research Questions

Q. How does this compound’s dual inhibition of aconitase and PKM2 create metabolic bottlenecks in cancer cells, and how can researchers resolve conflicting data on its efficacy?

OMA inhibits both mitochondrial aconitase (via citrate competition) and cytosolic PKM2 (by binding to its allosteric site), disrupting both oxidative phosphorylation and glycolysis . However, studies report contradictory IC50 values (e.g., 1 mM for aconitase vs. 5 mM for PKM2). To resolve this:

  • Use isotope tracing (e.g., U-¹³C-glucose) to quantify pathway-specific flux changes.
  • Perform dose-response curves in parallel assays (ACO2 and PKM2 activity) under identical conditions.
  • Account for cell-type variability (e.g., neuronal vs. epithelial cells) by standardizing OMA treatment duration and media composition .

Q. What experimental strategies can isolate this compound’s effects on iron regulatory protein 1 (IRP1) from its metabolic inhibition?

OMA reduces IRP1’s RNA-binding activity by restoring cytosolic aconitase activity in iron-replete conditions. To disentangle these effects:

  • Use CRISPR-edited cell lines lacking ACO2 or IRP1.
  • Combine OMA with iron chelators (e.g., deferoxamine) to mimic iron-deficient conditions.
  • Measure transferrin receptor mRNA stability via qPCR as a direct IRP1 activity readout .

Q. How can researchers address discrepancies in OMA’s role in nitric oxide synthase (iNOS) regulation across different immune cell models?

In J774 macrophages, OMA suppresses LPS-induced iNOS expression by 70% at 2 mM, but conflicting data exist in microglia. To reconcile this:

  • Compare transcriptional (e.g., NF-κB inhibition) vs. metabolic (e.g., citrate depletion) mechanisms using luciferase reporters and metabolomics.
  • Validate with selective iNOS inhibitors (e.g., 1400W) to confirm OMA-specific effects .

Methodological Considerations

Q. What are the optimal conditions for using this compound in live-cell imaging studies of metabolic flux?

OMA’s autofluorescence at <300 nm limits its use in UV-based assays. Instead:

  • Pair OMA with fluorescent biosensors (e.g., iNAP for NADPH/NADP+ ratios).
  • Use two-photon microscopy to avoid interference from OMA’s absorption spectrum.
  • Confirm intracellular uptake via LC-MS quantification of OMA in lysates .

Q. How can researchers design experiments to study OMA’s synergistic effects with other TCA cycle inhibitors?

For combinatorial studies (e.g., OMA + ATP-citrate lyase inhibitors):

  • Use factorial design to test dose matrices (e.g., 0.5–5 mM OMA + 1–10 µM MEDICA 16).
  • Monitor citrate accumulation via LC-MS and correlate with cell viability (MTT assays).
  • Avoid overlapping toxicity by pre-screening inhibitor concentrations in primary cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.